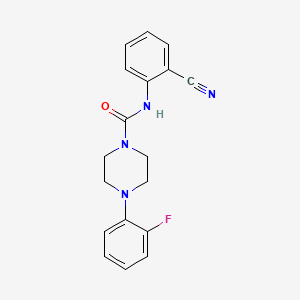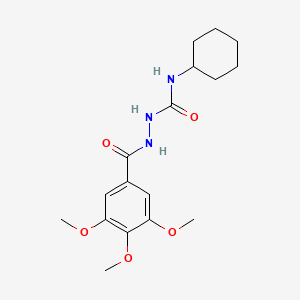![molecular formula C16H16F3N5O B6071765 N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide, also known as JNJ-47965567, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide inhibits the activity of Akt and CDK4 by binding to their respective active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in cellular proliferation and survival. In addition, N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide has been shown to inhibit the growth of tumors in animal models of cancer. These effects are thought to be due to the compound's ability to inhibit the activity of Akt and CDK4, as well as its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of Akt and CDK4, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. In addition, future research could explore the potential of N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Finally, future research could focus on developing more potent and selective inhibitors of Akt and CDK4, based on the structure of N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide.
Synthesemethoden
The synthesis of N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide involves several steps, including the reaction of 2-pyrazinecarboxylic acid with 1,2-diaminocyclopentane, followed by the reaction of the resulting compound with 2-chloro-5-trifluoromethylpyridine. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of several enzymes, including the serine-threonine kinase Akt and the cyclin-dependent kinase CDK4. These enzymes play important roles in various cellular processes, including cell growth, proliferation, and survival. By inhibiting these enzymes, N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide has the potential to modulate these processes and provide insights into the underlying mechanisms of various diseases.
Eigenschaften
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c17-16(18,19)11-3-4-14(22-8-11)24-7-1-2-12(10-24)23-15(25)13-9-20-5-6-21-13/h3-6,8-9,12H,1-2,7,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUTYUDKBTDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(acetyloxy)methyl]-7-({5-[(3-methyl-4-nitrophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6071682.png)

![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)

![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)

![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-5-methoxy-N-methylbenzamide](/img/structure/B6071730.png)
![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![7-(4-fluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071738.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)